The Multifaceted Mechanisms of 7-Chloro-1-benzazepin-5-one Derivatives: A Technical Guide
The Multifaceted Mechanisms of 7-Chloro-1-benzazepin-5-one Derivatives: A Technical Guide
Abstract
The 7-chloro-1-benzazepin-5-one scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with distinct and potent pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action associated with these compounds, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of activities, this document elucidates the causal relationships behind experimental designs and offers detailed, actionable protocols for investigating these mechanisms. We will delve into the well-established roles of specific derivatives as dopamine D1 receptor antagonists and vasopressin V2 receptor antagonists, and touch upon their emerging potential as progesterone receptor modulators and kinase inhibitors. This guide is designed to be a self-validating resource, with every mechanistic claim and protocol grounded in authoritative, verifiable references.
Introduction: The Versatility of the Benzazepine Core
The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, has proven to be a fertile ground for the discovery of novel therapeutics. The introduction of a chloro substituent at the 7-position and a ketone at the 5-position, creating the 7-chloro-1-benzazepin-5-one framework, has led to the development of compounds with a remarkable range of biological targets. This guide will dissect the mechanisms of action of key derivatives, providing both a high-level understanding of their signaling pathways and the granular detail of experimental validation.
Part 1: Dopamine D1 Receptor Antagonism - The Case of SCH-23390 and its Analogs
Derivatives of 7-chloro-1-benzazepin-5-one are prominently represented by the potent and selective dopamine D1 receptor antagonist, SCH-23390 ((R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine). These compounds have been instrumental in elucidating the role of the D1 receptor in various neurological processes.[1]
Mechanism of Action: Blocking Dopaminergic Signaling
The primary mechanism of action for SCH-23390 and its analogs is the competitive antagonism of the dopamine D1 receptor.[2][3] D1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). By binding to the D1 receptor, these benzazepine derivatives prevent dopamine from binding and initiating this signaling cascade. This blockade of D1 receptor function has been shown to modulate locomotor activity and other behaviors mediated by dopaminergic pathways.[2][3]
Interestingly, recent research has revealed a more complex pharmacology for SCH-23390. It has been identified as a functional allosteric modulator of the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface.[4] This finding suggests that some of the observed effects of SCH-23390 may be independent of its D1 receptor antagonism.[5]
Quantitative Analysis: Binding Affinities and Potency
The potency of these derivatives is quantified through binding affinity (Ki) and functional inhibition (IC50) values.
| Compound | Receptor | Binding Affinity (Ki) | Functional Assay | IC50/EC50 | Reference |
| SCH-23390 | Dopamine D1 | 0.2 nM | - | - | [6] |
| SCH-23390 | Dopamine D5 | 0.3 nM | - | - | [6] |
| SCH-23390 | 5-HT2C | 9.3 nM | - | - | [6] |
| SCH-23390 | GIRK Channels | - | Inhibition | 268 nM | [6] |
| (+/-)-7-chloro-8-hydroxy-3-[6-(N,N-dimethylamino)-hexyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Compound 15) | Dopamine D1 | 49.3 nM | Dopamine-stimulated adenylyl cyclase inhibition | 21 nM (predicted Ki) | [5] |
Experimental Protocols
This protocol determines the affinity of a test compound for the D1 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]SCH-23390.
Protocol:
-
Tissue Preparation: Homogenize rat striatal tissue in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4).[2] Centrifuge the homogenate and resuspend the pellet in fresh buffer to a final protein concentration of 0.45–0.65 mg/mL.[2]
-
Assay Setup: In a 1 mL total volume, combine the tissue homogenate, [3H]SCH-23390 (at a concentration near its Kd, e.g., 0.85 nM), and varying concentrations of the unlabeled test compound.[2]
-
Nonspecific Binding: To determine nonspecific binding, a parallel set of tubes containing a high concentration of an unlabeled D1 antagonist (e.g., 10 µM SCH-23390 or 300 nM cis(Z)-flupenthixol) is included.[2][7]
-
Incubation: Incubate the assay tubes at 37°C for 15 minutes.[2]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[2] Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[2]
This functional assay measures the ability of a compound to antagonize dopamine's stimulatory effect on cAMP production.
Protocol:
-
Cell Culture and Treatment: Use cells expressing the dopamine D1 receptor (e.g., rat caudate cells). Treat the cells with the test compound at various concentrations for a predetermined time.
-
Dopamine Stimulation: Stimulate the cells with a known concentration of dopamine to induce adenylyl cyclase activity.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or fluorescence-based).[8]
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value for the inhibition of dopamine-stimulated adenylyl cyclase activity.[8]
Signaling Pathway Diagram
Caption: Dopamine D1 Receptor Antagonism by SCH-23390.
Part 2: Vasopressin V2 Receptor Antagonism - The Aquaretic Action of Tolvaptan
A distinct class of 7-chloro-1-benzazepin-5-one derivatives, exemplified by Tolvaptan, functions as selective vasopressin V2 receptor antagonists.[9] These compounds, often referred to as "vaptans," have significant therapeutic applications in managing hyponatremia and polycystic kidney disease.[9][10]
Mechanism of Action: Promoting Free Water Excretion
The primary mechanism of Tolvaptan is the competitive antagonism of the vasopressin V2 receptor, which is predominantly expressed in the renal collecting ducts.[8][11] Arginine vasopressin (AVP) normally binds to the V2 receptor, activating a Gs-protein-cAMP signaling pathway.[9] This leads to the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, increasing water reabsorption.[8] Tolvaptan blocks the binding of AVP to the V2 receptor, thereby preventing the insertion of AQP2 channels.[8] This results in decreased water reabsorption and an increase in free water excretion, a process known as aquaresis.[11]
Quantitative Analysis: Receptor Affinity and Functional Inhibition
| Compound | Receptor | Binding Affinity (Ki) | Functional Assay | IC50 | Reference |
| Tolvaptan | Vasopressin V2 | 0.43 nM | AVP-induced cAMP production | 8 nM | [12] |
| Tolvaptan | Vasopressin V1a | 12.3 nM | - | - | [12] |
| Tolvaptan | - | - | AVP-induced cAMP production in human ADPKD cells | ~0.1 nM | [11] |
| Mozavaptan | Vasopressin V2 | - | - | 14 nM | [3] |
Experimental Protocols
This assay quantifies the ability of a test compound to inhibit AVP-stimulated cAMP production in cells expressing the V2 receptor.
Protocol:
-
Cell Culture: Use a cell line expressing the human vasopressin V2 receptor, such as HEK293T cells transiently transfected with the V2 receptor.[13]
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., Tolvaptan).
-
AVP Stimulation: Add a fixed concentration of arginine vasopressin (AVP) to stimulate the V2 receptors and incubate at 37°C for 30 minutes.[13]
-
cAMP Measurement: Lyse the cells and determine the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).[13]
-
Data Analysis: Normalize the cAMP levels to the maximum response induced by AVP alone. Plot the normalized cAMP levels against the antagonist concentration to calculate the IC50 value.[13]
This assay assesses the effect of a V2 receptor antagonist on the expression and cellular localization of AQP2.
Protocol:
-
Cell or Tissue Model: Use a relevant model system, such as primary cultured inner medullary collecting duct cells or kidney tissue sections from treated animals.[14]
-
Treatment: Treat the cells or animals with the V2 receptor antagonist.
-
Immunohistochemistry/Immunofluorescence: Fix and permeabilize the cells or tissue sections. Incubate with a primary antibody specific for AQP2, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize the localization of AQP2 using confocal microscopy. In the presence of a V2 antagonist, AQP2 should remain in intracellular vesicles rather than translocating to the apical membrane.[15]
-
Western Blotting (for expression): Extract total protein from the treated cells or tissues. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an AQP2-specific antibody to quantify changes in total AQP2 expression.[16]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Vasopressin V2 Receptor Antagonism by Tolvaptan.
Caption: Experimental Workflow for AQP2 Analysis.
Part 3: Emerging Mechanisms - Progesterone Receptor Modulation and Kinase Inhibition
While the roles of 7-chloro-1-benzazepin-5-one derivatives as dopamine and vasopressin receptor antagonists are well-characterized, preliminary evidence suggests their potential to interact with other important drug targets.
Progesterone Receptor Modulation
Non-steroidal progesterone receptor (PR) modulators are of significant interest for various gynecological conditions.[17][18] While specific studies on 7-chloro-1-benzazepin-5-one derivatives are limited, related benzazepine and benzodiazepine structures have been investigated for their interaction with steroid hormone receptors. The evaluation of these compounds typically involves competitive binding assays and functional assays to determine their agonist or antagonist activity at the progesterone receptor.
Kinase Inhibition
The inhibition of protein kinases is a cornerstone of modern cancer therapy.[19] Some benzodiazepine derivatives have been shown to inhibit the activity of protein tyrosine kinases such as Src.[4] The mechanism of inhibition can be competitive with respect to ATP or the protein substrate.
| Compound Class | Target Kinase | Assay | IC50/Ki | Reference |
| 1,4-Benzodiazepine-2-one derivative (N-L-Yaa) | Src | Kinase Activity | IC50: 73 µM | |
| 1,4-Benzodiazepine-2-one derivative (N-L-Yaa) | Src | - | Ki (vs. peptide substrate): 35 µM | [4] |
| 1,4-Benzodiazepine-2-one derivative (N-L-Yaa) | Src | - | Ki (vs. ATP-Mg): 17 µM | [4] |
| 1,5-Benzothiazepine derivatives (BT18, BT19, BT20) | EGFR Tyrosine Kinase | Inhibition Assay | 64.5%, 57.3%, 55.8% inhibition |
A variety of assay formats are available to measure kinase activity and inhibition.[20][21]
Protocol (General Fluorometric Assay):
-
Assay Setup: In a microplate well, combine the kinase, the test compound at various concentrations, and a suitable buffer.
-
Reaction Initiation: Add ATP and the specific kinase substrate to initiate the reaction. Incubate for a defined period (e.g., 30 minutes).
-
ADP Detection: Add a detection reagent that enzymatically converts the ADP produced during the kinase reaction to a fluorescent signal.[22]
-
Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.
Conclusion
The 7-chloro-1-benzazepin-5-one scaffold is a testament to the power of chemical architecture in generating diverse pharmacological profiles. From the well-defined antagonism of dopamine D1 and vasopressin V2 receptors to the emerging possibilities in progesterone receptor modulation and kinase inhibition, these derivatives continue to be a rich source of therapeutic innovation. This guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to empower researchers in their quest to develop novel and effective medicines.
References
-
Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats. (2022). bioRxiv. [Link]
-
Inactive structures of the vasopressin V2 receptor reveal distinct antagonist binding modes for Tolvaptan and Mambaquaretin toxi. (2024). bioRxiv. [Link]
-
The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator. (2024). Signal Transduction and Targeted Therapy. [Link]
-
Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors. (2009). Synapse. [Link]
-
Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. (1986). The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Tolvaptan inhibits ERK-dependent cell proliferation, Cl⁻ secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin. (2011). American Journal of Physiology-Renal Physiology. [Link]
-
Tolvaptan, an Orally Active Vasopressin V2-Receptor Antagonist-Pharmacology and Clinical Trials. (2005). Cardiovascular Drug Reviews. [Link]
-
A comparison between dopamine-stimulated adenylate cyclase and 3H-SCH 23390 binding in rat striatum. (1987). European Journal of Pharmacology. [Link]
-
Expression of aquaporin-2 in the collecting duct and responses to tolvaptan. (2017). Clinical and Experimental Nephrology. [Link]
-
Novel pentacyclic derivatives and benzylidenes of the progesterone series cause anti-estrogenic and antiproliferative effects and induce apoptosis in breast cancer cells. (2023). Scientific Reports. [Link]
-
Structural basis of tolvaptan binding to the vasopressin V2 receptor. (2024). Acta Pharmacologica Sinica. [Link]
-
Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase. (1999). Archives of Biochemistry and Biophysics. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Nonsteroidal progesterone receptor modulators: structure activity relationships. (2005). Seminars in Reproductive Medicine. [Link]
-
Dopamine D1 receptors characterized with [3H]SCH 23390. Solubilization of a guanine nucleotide-sensitive form of the receptor. (1987). The Journal of Biological Chemistry. [Link]
-
Urine Aquaporin-2: A Promising Marker of Response to the Arginine Vasopressin Type-2 Antagonist, Tolvaptan in Patients with Congestive Heart Failure. (2021). International Journal of Molecular Sciences. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. [Link]
-
Vasopressin V2 receptor, tolvaptan, and ERK1/2 phosphorylation in the renal collecting duct. (2024). American Journal of Physiology-Renal Physiology. [Link]
-
SCH 23390: the first selective dopamine D1-like receptor antagonist. (2001). CNS Drug Reviews. [Link]
-
Tolvaptan regulates aquaporin-2 and fecal water in cirrhotic rats with ascites. (2015). World Journal of Gastroenterology. [Link]
-
Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Effect of Soluble Adenylyl Cyclase (ADCY10) Inhibitors on the LH-Stimulated cAMP Synthesis in Mltc-1 Leydig Cell Line. (2022). International Journal of Molecular Sciences. [Link]
-
Selective progesterone receptor modulator. Wikipedia. [Link]
-
HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. [Link]
-
Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. (2020). Endocrine Reviews. [Link]
-
Establishment of a steroid binding assay for membrane progesterone receptor alpha (PAQR7) by using graphene quantum dots (GQDs). (2022). Biochemical and Biophysical Research Communications. [Link]
-
Effect of tolvaptan on AQP2 localization in MDCK-hAQP2 cells. ResearchGate. [Link]
-
Fyn/Src-Tyrosine-Kinase-Inhibitor--Saracatinib-(AZD0530)--Suppresses-Seizures-and-Epileptogenesis-in-the-Experimental-Models-of-Temporal-Lobe-Epilepsy. (2018). Epilepsy Currents. [Link]
-
List of Progesterone receptor modulators. Drugs.com. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Tolvaptan and the role of kidney aquaporin-2 abundance in managing volume overload in patients with CKD. (2024). Renal Failure. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Concise synthesis of 2-benzazepine derivatives and their biological activity. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Adenylyl and guanylyl cyclase assays. (2001). Current Protocols in Neuroscience. [Link]
-
Progesterone receptor-Src kinase signaling pathway mediates neuroprogesterone induction of the luteinizing hormone surge in female rats. (2018). eLife. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase: screening of a combinatorial library of 1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison between dopamine-stimulated adenylate cyclase and 3H-SCH 23390 binding in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Tolvaptan inhibits ERK-dependent cell proliferation, Cl⁻ secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Structural basis of tolvaptan binding to the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of aquaporin-2 in the collecting duct and responses to tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Nonsteroidal progesterone receptor modulators: structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]

